![molecular formula C13H15NO B11898202 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol CAS No. 69727-19-1](/img/structure/B11898202.png)
2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Methylnaphthalen-1-yl)amino)ethanol is an organic compound with the molecular formula C13H15NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an amino group and an alcohol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methylnaphthalen-1-yl)amino)ethanol can be achieved through several methods. One common approach involves the reaction of 2-methylnaphthalene with ethylene oxide in the presence of a catalyst to form the desired product. The reaction typically requires elevated temperatures and pressures to proceed efficiently.
Another method involves the reduction of 2-((2-Methylnaphthalen-1-yl)amino)acetaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the aldehyde group to an alcohol group, yielding 2-((2-Methylnaphthalen-1-yl)amino)ethanol.
Industrial Production Methods
Industrial production of 2-((2-Methylnaphthalen-1-yl)amino)ethanol often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Catalysts and solvents are carefully selected to ensure efficient conversion and high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-Methylnaphthalen-1-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield 2-((2-Methylnaphthalen-1-yl)amino)acetaldehyde or 2-((2-Methylnaphthalen-1-yl)amino)acetone.
Wissenschaftliche Forschungsanwendungen
2-((2-Methylnaphthalen-1-yl)amino)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((2-Methylnaphthalen-1-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-((2-Methylnaphthalen-1-yl)amino)ethanol can be compared with other similar compounds, such as:
2-((2-Methylnaphthalen-1-yl)amino)acetaldehyde: This compound is an aldehyde derivative and has different reactivity and applications.
2-((2-Methylnaphthalen-1-yl)amino)acetone: This ketone derivative also has distinct properties and uses.
2-((2-Methylnaphthalen-1-yl)amino)propane: This compound has a different carbon chain length and exhibits unique chemical behavior.
The uniqueness of 2-((2-Methylnaphthalen-1-yl)amino)ethanol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
69727-19-1 |
|---|---|
Molekularformel |
C13H15NO |
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
2-[(2-methylnaphthalen-1-yl)amino]ethanol |
InChI |
InChI=1S/C13H15NO/c1-10-6-7-11-4-2-3-5-12(11)13(10)14-8-9-15/h2-7,14-15H,8-9H2,1H3 |
InChI-Schlüssel |
LLADPAAIILZBQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C=C1)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



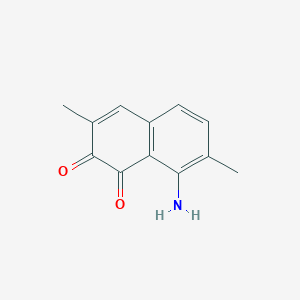

![(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11898132.png)
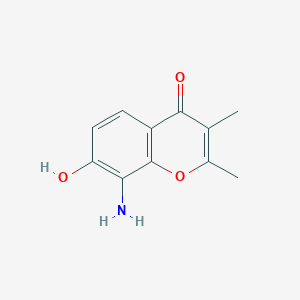
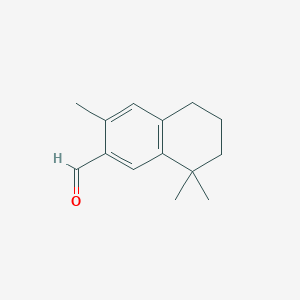
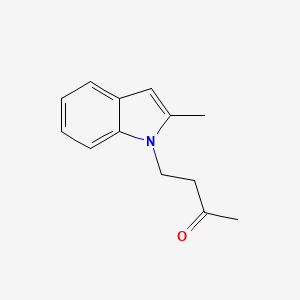

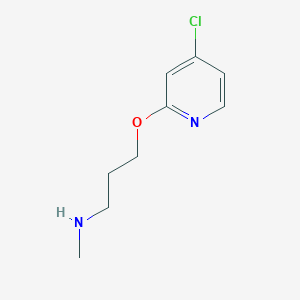
![5H-Indeno[5,6-d]-1,3-dioxole-5,6(7H)-dione 6-Oxime](/img/structure/B11898168.png)
![5,7-Dichloro-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11898171.png)



